Cas no 4921-82-8 (N-(Phenylamino)thioxomethyl-benzamide)

N-(Phenylamino)thioxomethyl-benzamide structure
4921-82-8 structure
Product Name:N-(Phenylamino)thioxomethyl-benzamide
CAS No:4921-82-8
MF:C14H12N2OS
MW:256.322881698608
MDL:MFCD00022118
CID:330921
PubChem ID:728148
Update Time:2025-04-19

N-(Phenylamino)thioxomethyl-benzamide Chemical and Physical Properties

Names and Identifiers

    • Benzamide, N-[(phenylamino)thioxomethyl]-
    • 1-Benzoyl-3-phenyl-2-thiourea
    • N-(phenylcarbamothioyl)benzamide
    • USAF K-1473
    • Benzamide, N-((phenylamino)thioxomethyl)-
    • NSC5817
    • CHEMBL1834362
    • TM 2-51
    • N-phenyl-N'-benzoyl-thiourea
    • MFCD00022118
    • CBMicro_019876
    • A827678
    • N-(phenyl-carbamothioyl)-benzamide
    • N-Benzoyl-N'-phenylthiourea
    • TM-2-51
    • AC-13133
    • Benzamide, N-phenylthiocarbamoyl-
    • 1-BENZOYL-3-PHENYLTHIOCARBAMIDE
    • N'-Phenyl-N-benzoylthiourea
    • UREA, 1-BENZOYL-3-PHENYL-2-THIO-
    • AKOS002161306
    • SR-01000635902-1
    • 4921-82-8
    • Phenyl benzoyl thiourea
    • CCG-8201
    • NSC 5817
    • 1-Benzoyl-3-phenyl-thiourea
    • N-Benzoyl-N'-phenylthiourea #
    • BIM-0020150.P001
    • N-[(Phenylamino)thioxomethyl]-benzamide
    • 1-benzoyl-3-phenylthiourea
    • N-PHENYL-N'-BENZOYLTHIOUREA
    • 1-PHENYL-3-BENZOYLTHIOCARBAMIDE
    • SCHEMBL2341910
    • BDBM50443477
    • N-Benzoyl- N'-Phenylthiourea
    • NSC-5817
    • FT-0635483
    • N-((PHENYLAMINO)THIOXOMETHYL)BENZAMIDE
    • UAE2W88H3G
    • UNII-UAE2W88H3G
    • WLN: SUYMR&MVR
    • AI3-24581
    • DTXSID60197723
    • CS-0319987
    • FS-4533
    • STK729313
    • 3-benzoyl-1-phenylthiourea
    • G72772
    • N-(Phenylamino)thioxomethyl-benzamide
    • MDL: MFCD00022118
    • Inchi: 1S/C14H12N2OS/c17-13(11-7-3-1-4-8-11)16-14(18)15-12-9-5-2-6-10-12/h1-10H,(H2,15,16,17,18)
    • InChI Key: GVHZQIIMGRLFMX-UHFFFAOYSA-N
    • SMILES: S=C(NC(C1C=CC=CC=1)=O)NC1C=CC=CC=1

Computed Properties

  • Exact Mass: 256.06700
  • Monoisotopic Mass: 256.067
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 294
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 73.2A^2

Experimental Properties

  • Density: 1.29
  • Melting Point: 159 °C
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 1.695
  • PSA: 73.22000
  • LogP: 3.27730

N-(Phenylamino)thioxomethyl-benzamide Security Information

  • HazardClass:IRRITANT

N-(Phenylamino)thioxomethyl-benzamide Customs Data

  • HS CODE:2930909090
  • Customs Data:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

N-(Phenylamino)thioxomethyl-benzamide Pricemore >>

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N-(Phenylamino)thioxomethyl-benzamide Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:4921-82-8)N-(Phenylamino)thioxomethyl-benzamide
Order Number:A827678
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:11
Price ($):179.0
Email:sales@amadischem.com

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Amadis Chemical Company Limited
(CAS:4921-82-8)N-(Phenylamino)thioxomethyl-benzamide
A827678
Purity:99%
Quantity:25g
Price ($):179.0
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